molecular formula C22H19FN4O2 B11189068 9-(4-fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(4-fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11189068
M. Wt: 390.4 g/mol
InChI Key: JRXPFABARVPBAL-UHFFFAOYSA-N
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Description

9-(4-fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a novel compound belonging to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves a multi-step process. One common method involves the reaction of bis-aldehydes with dimedone and 3-amino-1,2,4-triazole under conventional heating or microwave irradiation . This three-component reaction is region-selective and can be optimized for higher yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the triazole ring, leading to different structural analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

Major products formed from these reactions include various substituted triazoloquinazolines and their derivatives, which can have different biological and chemical properties.

Scientific Research Applications

9-(4-fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. As a fluorescent probe, it selectively binds to Fe3+ ions, causing a change in fluorescence intensity. This interaction is facilitated by the triazoloquinazoline structure, which provides a suitable binding site for the metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(4-fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific substitution pattern and its ability to act as a highly selective fluorescent probe for Fe3+ ions. This makes it particularly valuable for applications in chemical sensing and biological research .

Properties

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

IUPAC Name

9-(4-fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C22H19FN4O2/c1-29-17-8-4-13(5-9-17)15-10-18-20(19(28)11-15)21(14-2-6-16(23)7-3-14)27-22(26-18)24-12-25-27/h2-9,12,15,21H,10-11H2,1H3,(H,24,25,26)

InChI Key

JRXPFABARVPBAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=C(C=C5)F)C(=O)C2

Origin of Product

United States

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